REACTION_CXSMILES
|
[C:1]1([NH:7]N)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[F:9][C:10]1[CH:18]=[C:17]2[C:13]([CH2:14][CH2:15][C:16]2=O)=[CH:12][CH:11]=1>C(O)C.C(O)(=O)C>[F:9][C:10]1[CH:18]=[C:17]2[C:13]([CH2:14][C:15]3[C:2]4[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=4[NH:7][C:16]=32)=[CH:12][CH:11]=1
|
Name
|
|
Quantity
|
1.32 mL
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Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NN
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Name
|
|
Quantity
|
2.02 g
|
Type
|
reactant
|
Smiles
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FC1=CC=C2CCC(C2=C1)=O
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Name
|
|
Quantity
|
7.6 mL
|
Type
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solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
catalyst
|
Smiles
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C(C)(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
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85 °C
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Type
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CUSTOM
|
Details
|
The solution was stirred
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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cooled to room temperature
|
Type
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TEMPERATURE
|
Details
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Upon cooling
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Type
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CUSTOM
|
Details
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white crystals precipitated out of solution
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Type
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FILTRATION
|
Details
|
These crystals were collected by vacuum filtration
|
Type
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DISSOLUTION
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Details
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dissolved in isopropanol (23 mL) Sulfuric acid (36N, 1.51 mL)
|
Type
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ADDITION
|
Details
|
was added via syringe
|
Type
|
STIRRING
|
Details
|
the resulting solution was stirred
|
Type
|
TEMPERATURE
|
Details
|
at reflux (90° C.) for 18 hours
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
subsequently cooled to room temperature
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Type
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ADDITION
|
Details
|
The solution was then basified to pH 10 via addition of aqueous sodium hydroxide (2% by mass)
|
Type
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CUSTOM
|
Details
|
resulting in the formation of precipitate
|
Type
|
FILTRATION
|
Details
|
The solid was collected by vacuum filtration
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C2CC3=C(NC=4C=CC=CC34)C2=C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |